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Compound of Interest

Compound Name: 2-Chloro-4-methoxyphenol

Cat. No.: B103099 Get Quote

For researchers, scientists, and drug development professionals, a detailed understanding of

the structural and electronic properties of chemical compounds is paramount. This guide

provides an objective spectroscopic comparison of 2-Chloro-4-methoxyphenol and guaiacol,

offering a comprehensive overview of their characteristics through Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass

Spectrometry (MS).

This comparative analysis is supported by experimental data and detailed methodologies to aid

in the accurate identification, characterization, and application of these compounds in various

research and development endeavors.

Executive Summary
2-Chloro-4-methoxyphenol and guaiacol (2-methoxyphenol) are aromatic compounds that

share a core methoxyphenol structure but differ by the presence of a chlorine atom on the

benzene ring of the former. This single substitution significantly influences their electronic

environment and, consequently, their spectroscopic profiles. This guide will delineate these

differences through a side-by-side comparison of their spectral data.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

UV-Vis, and Mass Spectrometry for 2-Chloro-4-methoxyphenol and guaiacol.
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Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Compound

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2-Chloro-4-

methoxyphenol
~6.9 (d) Doublet 1H Ar-H

~6.8 (dd)
Doublet of

Doublets
1H Ar-H

~6.7 (d) Doublet 1H Ar-H

~5.7 (s) Singlet 1H -OH

3.77 (s) Singlet 3H -OCH₃

Guaiacol[1] ~6.9-7.1 (m) Multiplet 4H Ar-H

~5.7 (s, br) Singlet (broad) 1H -OH

3.92 (s) Singlet 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Compound Chemical Shift (δ) ppm

2-Chloro-4-methoxyphenol 150.9, 149.2, 119.8, 116.3, 115.8, 113.9, 56.1

Guaiacol[1] 146.6, 145.8, 121.3, 120.0, 114.5, 110.9, 55.9

Table 3: IR Spectroscopic Data (cm⁻¹)
Compound O-H Stretch

C-H (Aromatic)
Stretch

C-O Stretch C-Cl Stretch

2-Chloro-4-

methoxyphenol[2

]

~3400 (broad) ~3000-3100 ~1200-1300 ~700-800

Guaiacol[3] ~3450 (broad) ~3000-3100 ~1200-1260 N/A

Table 4: UV-Vis Spectroscopic Data
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Compound λmax (nm) Solvent

2-Chloro-4-methoxyphenol
Not readily available in

literature
-

Guaiacol[4][5] ~275, ~280 Water/Acetonitrile

Table 5: Mass Spectrometry Data (Electron Ionization)
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Chloro-4-methoxyphenol[6]
158/160 (due to ³⁵Cl/³⁷Cl

isotopes)
143, 115, 87, 69

Guaiacol[2] 124 109, 81, 65, 53

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

Specific parameters may vary based on the instrument and experimental conditions.

¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube. The spectrum is acquired on a 300 MHz or higher field

NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger

number of scans (1024 or more) are required due to the lower natural abundance of the ¹³C

isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

FT-IR Spectroscopy
A small amount of the liquid sample (or a KBr pellet for a solid sample) is placed on the

attenuated total reflectance (ATR) crystal of an FT-IR spectrometer. The spectrum is recorded

over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean

ATR crystal is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
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A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol,

acetonitrile, or water). The concentration is adjusted to yield an absorbance reading between

0.1 and 1. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically

from 200 to 400 nm, against a solvent blank.

Mass Spectrometry (Electron Ionization)
A small amount of the sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for separation and purification. In the ion source, the sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Concepts
The following diagrams illustrate key concepts related to the spectroscopic comparison and

biological activities of the two compounds.
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Caption: Workflow for Spectroscopic Comparison.
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Caption: Conceptual Biological Activity Comparison.

Discussion of Spectroscopic Differences
The presence of the electron-withdrawing chlorine atom in 2-Chloro-4-methoxyphenol
significantly impacts its spectroscopic properties compared to guaiacol.

¹H NMR: The aromatic protons of 2-Chloro-4-methoxyphenol exhibit a more complex

splitting pattern and are generally shifted slightly downfield due to the inductive effect of the

chlorine. In contrast, the aromatic protons of guaiacol appear as a more condensed multiplet.

¹³C NMR: The carbon atom bonded to the chlorine in 2-Chloro-4-methoxyphenol shows a

characteristic downfield shift. The other aromatic carbon signals are also influenced by the

chloro- and methoxy- substituents, leading to a different chemical shift pattern compared to

guaiacol.

IR Spectroscopy: The most notable difference is the presence of a C-Cl stretching vibration

in the fingerprint region of the 2-Chloro-4-methoxyphenol spectrum, which is absent in

guaiacol.

UV-Vis Spectroscopy: While specific data for 2-Chloro-4-methoxyphenol is not as readily

available, the chloro-substituent is expected to cause a slight bathochromic (red) shift in the

absorption maxima compared to guaiacol.
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Mass Spectrometry: The mass spectrum of 2-Chloro-4-methoxyphenol is distinguished by

the isotopic pattern of the molecular ion, with two peaks at m/z 158 and 160 in an

approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl

isotopes). Guaiacol shows a single molecular ion peak at m/z 124.

This comprehensive spectroscopic comparison provides a foundational dataset for researchers

working with 2-Chloro-4-methoxyphenol and guaiacol, facilitating their accurate identification

and characterization in complex matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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